

# Commercial Availability & Technical Guide: 3-Chloro-5-formylphenylboronic Acid

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## Compound of Interest

Compound Name: *3-Chloro-5-formylphenylboronic acid*

CAS No.: *1451393-35-3*

Cat. No.: *B1487686*

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## Executive Summary

**3-Chloro-5-formylphenylboronic acid** (CAS: 1451393-35-3) is a high-value organoboron building block used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in its trifunctional nature: it possesses a boronic acid moiety for Suzuki-Miyaura cross-coupling, a formyl group (aldehyde) for reductive aminations or olefinations, and a chlorine substituent that serves as a lipophilic modulator or a site for late-stage diversification.

This guide provides a technical deep-dive into its commercial landscape, synthetic provenance, handling protocols, and application workflows for drug development professionals.

## Chemical Identity & Physical Profile[1][2][3][4]

Property	Specification
Chemical Name	(3-Chloro-5-formylphenyl)boronic acid
CAS Number	1451393-35-3
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BClO <sub>3</sub>
Molecular Weight	184.38 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO, Methanol, DMF; sparingly soluble in water
Melting Point	220–225 °C (decomposition)
Acidity (pKa)	~8.5 (boronic acid), ~14 (aldehyde alpha-proton)
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen)

## Manufacturing & Synthetic Causality

Understanding the synthesis of this compound is critical for assessing impurity profiles in commercial batches. Direct borylation of 3-chloro-5-bromobenzaldehyde is chemically non-viable due to the incompatibility of the electrophilic aldehyde with organolithium or Grignard reagents.

The Industrial Route: Protection-Borylation-Deprotection Commercial synthesis typically employs a protection strategy. The aldehyde is masked as an acetal (e.g., using ethylene glycol or 1,3-propanediol) to withstand the cryogenic lithiation step.

## Synthetic Pathway Visualization

The following diagram illustrates the standard industrial workflow, highlighting the critical "Masking" step that ensures high yield and purity.



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Figure 1: Industrial synthesis route via acetal protection to prevent aldehyde polymerization.

Implication for QC:

- Residual Acetal: Incomplete hydrolysis may leave traces of the acetal intermediate. Check <sup>1</sup>H NMR for ethylene glycol signals (~4.0 ppm).
- De-boronation: Protodeboronation is a risk during the acidic hydrolysis step if conditions are too harsh.

## Commercial Availability & Procurement

The compound is classified as a Specialty Building Block, meaning it is not a commodity chemical like Phenylboronic acid. It is typically available in "Research Scale" (1g – 25g) and "Pilot Scale" (100g – 1kg).

## Supplier Tiering & Specifications

Supplier Tier	Typical Purity	Lead Time	Primary Use Case
Tier 1 (Global Distributors)(e.g., Sigma-Aldrich, Fisher)	≥95% (HPLC)	1–3 Days	HTS, Hit-to-Lead validation
Tier 2 (Specialty CROs)(e.g., Combi-Blocks, Enamine, BLDpharm)	≥97% (NMR)	1–2 Weeks	Scale-up, SAR expansion
Tier 3 (Bulk Manufacturers) (Custom Synthesis Houses)	≥98%	4–8 Weeks	GMP production, Pilot plant

Procurement Strategy:

- For Screening: Prioritize Tier 1 for speed.

- For Scale-up: Sourcing from Tier 2 is often 40–60% cheaper per gram. Ensure the Certificate of Analysis (CoA) explicitly reports Boroxine content (anhydride trimer), as this affects stoichiometry.

## Handling, Stability & Quality Control

Boronic acids are dynamic molecules. They exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine trimer).

### The Boroxine Equilibrium

- Impact: This dehydration is reversible but can alter the effective molecular weight. A "wet" sample (monomer) has MW 184.38; a dry sample (boroxine) has an effective monomer equivalent weight of ~166.38.
- Recommendation: Always assume a variable water content. For precise stoichiometry in GMP settings, determine the titer via titration or qNMR rather than relying solely on gravimetric mass.

### Stability Risks

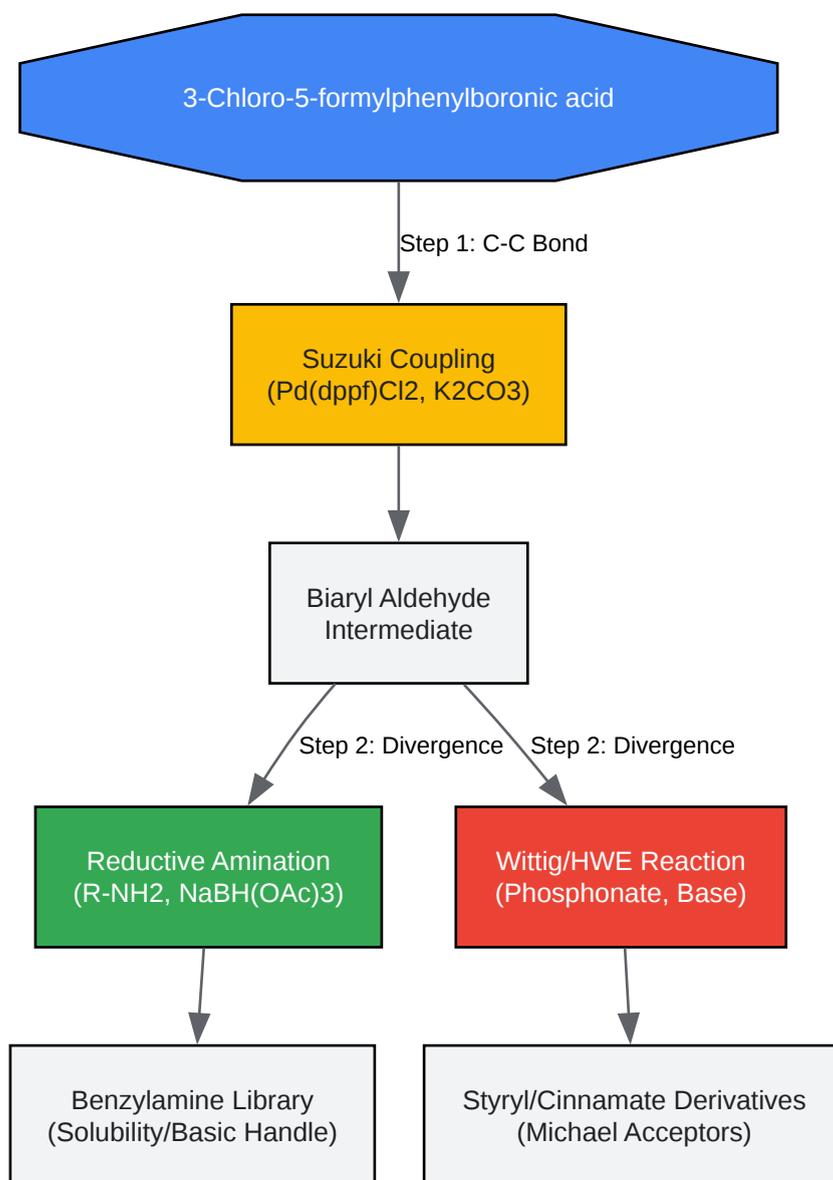
- Oxidation: The formyl group (aldehyde) is susceptible to air oxidation to the carboxylic acid (3-chloro-5-boronobenzoic acid). Store under Nitrogen.
- Protodeboronation: Avoid prolonged exposure to strong aqueous bases at high temperatures.

## Applications in Drug Discovery

This reagent is a "Linchpin" intermediate. It allows for the convergence of two complex fragments via Suzuki coupling, while leaving the aldehyde available for immediate elaboration into amines (reductive amination) or heterocycles.

### Application Workflow: The "Divergent Core" Strategy

The following workflow demonstrates how this single building block supports library generation.



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Figure 2: Divergent synthesis workflow utilizing the aldehyde handle post-coupling.

## Experimental Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized to preserve the aldehyde functionality, which can be sensitive to the harsh basic conditions of standard Suzuki couplings (Cannizzaro reaction risk). We utilize a weaker base and a mild catalytic system.

Reagents:

- Aryl Bromide (1.0 equiv)
- **3-Chloro-5-formylphenylboronic acid** (1.2 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (3–5 mol%)
- Base: Potassium Phosphate (K<sub>3</sub>PO<sub>4</sub>), 2.0 M aq. (3.0 equiv)
- Solvent: 1,4-Dioxane (degassed)

#### Step-by-Step Methodology:

- Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).
- Activation: Add the aqueous K<sub>3</sub>PO<sub>4</sub> solution via syringe. The biphasic mixture ensures the base is available but limits the concentration of hydroxide ions in the organic phase, protecting the aldehyde.
- Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.
  - Note: Do not exceed 100 °C to prevent deboronation.
- Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.[\[1\]](#)
- Purification: Flash chromatography on silica gel. The aldehyde group makes the product slightly polar; typical eluents are Hexane/EtOAc (gradient 0–30%).

## References

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## Sources

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